molecular formula C21H15N3O2 B3048738 Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- CAS No. 18039-33-3

Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-

Cat. No.: B3048738
CAS No.: 18039-33-3
M. Wt: 341.4 g/mol
InChI Key: DESAQHCFQVNQIE-UHFFFAOYSA-N
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Description

Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The structure of this compound includes a quinoxaline core with a 2-[(4-nitrophenyl)methyl] and a 3-phenyl substituent, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-, the synthesis can be achieved through the following steps:

    Condensation Reaction: The reaction between o-phenylenediamine and benzil in the presence of an acid catalyst such as hydrochloric acid or acetic acid.

    Substitution: The final step involves the substitution of the nitro group with a phenyl group using a suitable reagent like phenylmagnesium bromide.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Phenylmagnesium bromide in anhydrous ether.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of aminoquinoxaline derivatives.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the reagent used.

Scientific Research Applications

Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable compound for biological studies.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Used in the production of dyes, pigments, and optoelectronic materials.

Comparison with Similar Compounds

Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- can be compared with other similar compounds such as quinazoline, phthalazine, and cinnoline These compounds share a similar heterocyclic structure but differ in their substituents and biological activities

List of Similar Compounds

  • Quinazoline
  • Phthalazine
  • Cinnoline

Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- stands out due to its specific substituents, which confer unique properties and applications compared to its analogs.

Properties

IUPAC Name

2-[(4-nitrophenyl)methyl]-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-24(26)17-12-10-15(11-13-17)14-20-21(16-6-2-1-3-7-16)23-19-9-5-4-8-18(19)22-20/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESAQHCFQVNQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355659
Record name Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18039-33-3
Record name Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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